molecular formula C17H14BrN3O2 B2405431 6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-66-4

6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2405431
CAS RN: 2034306-66-4
M. Wt: 372.222
InChI Key: WSRNEVWGACFFDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific spectroscopic data (such as NMR, IR, or X-ray crystallography), it’s difficult to provide a detailed molecular structure analysis. The compound likely has a complex three-dimensional structure due to the presence of the hexahydro-1,6-naphthyridine ring system .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s challenging to provide a detailed analysis of its chemical reactions. The presence of the bromophenyl and acetyl groups suggests that it could participate in various organic reactions, such as nucleophilic aromatic substitution or acylation .

Scientific Research Applications

Synthesis Methods and Derivatives

The compound 6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, belonging to the 1,6-naphthyridine derivatives, has been a subject of interest in various synthesis methods. Singh and Lesher (1990) described a novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives, highlighting the versatility and potential applications of these compounds in different scientific domains (Singh & Lesher, 1990).

Application in Disease Therapy

Balmori et al. (2017) synthesized a derivative, 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, which demonstrated potential as a non-hepatotoxic, antioxidant agent with selective human acetylcholinesterase inhibition. This indicates its potential application in Alzheimer's disease therapy (Balmori et al., 2017).

Corrosion Inhibition

Research by Singh et al. (2016) explored the use of naphthyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds showed high inhibition activities, suggesting their utility in industrial applications (Singh et al., 2016).

Antibacterial Activity

Khan (2017) synthesized a compound similar in structure and conducted a study on its antibacterial activity. The results showed that this derivative had better antibacterial properties compared to its precursor, highlighting its potential in medical and pharmaceutical applications (Khan, 2017).

Optoelectronic and Nonlinear Properties

A study by Irfan et al. (2020) on hydroquinoline derivatives, closely related to naphthyridines, revealed insights into their optoelectronic, nonlinear, and charge transport properties. This suggests potential applications in material science and electronics (Irfan et al., 2020).

properties

IUPAC Name

6-[2-(4-bromophenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c18-14-3-1-11(2-4-14)7-16(22)21-6-5-15-13(10-21)8-12(9-19)17(23)20-15/h1-4,8H,5-7,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRNEVWGACFFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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